(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid
Description
The compound (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group, a 4-tert-butylphenyl substituent, and a carboxylic acid moiety. Its stereochemistry (3S,4R) and bulky tert-butyl groups influence its conformational stability, solubility, and reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or peptidomimetics .
Properties
IUPAC Name |
(3S,4R)-4-(4-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-13(8-10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNXNKFKDYCUBK-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676449 | |
| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263281-72-6 | |
| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H29NO4. Its structure features a pyrrolidine ring with a tert-butoxycarbonyl group and a 4-tert-butylphenyl substituent, which contribute to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This activity is often linked to their ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives of pyrrolidine carboxylic acids have shown promising results against Gram-positive bacteria and drug-resistant fungi. The presence of specific substituents can enhance their antimicrobial efficacy.
Anticancer Activity
A study investigating the anticancer potential of pyrrolidine derivatives indicated that modifications in the substituents significantly affect their cytotoxicity. For instance, compounds that include a 4-tert-butylphenyl group demonstrated enhanced activity against A549 lung cancer cells, reducing cell viability significantly compared to untreated controls (p < 0.05) .
| Compound | Cell Line | Viability Reduction (%) | Significance |
|---|---|---|---|
| Control | A549 | 100 | - |
| (3S,4R) | A549 | 63.4 | p < 0.05 |
| Derivative X | A549 | 21.2 | p < 0.001 |
Antimicrobial Activity
In vitro studies have shown that certain derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating varying degrees of effectiveness depending on the structural modifications made to the base compound.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (3S,4R) | 32 | Staphylococcus aureus |
| Derivative Y | 64 | Escherichia coli |
Case Studies
- Case Study on Anticancer Efficacy : A derivative of the compound was tested in a preclinical model for lung adenocarcinoma. The results showed a significant reduction in tumor size when administered alongside conventional chemotherapy agents, highlighting its potential as an adjunct therapy .
- Antimicrobial Resistance Study : Research focused on the efficacy of pyrrolidine derivatives against multidrug-resistant bacterial strains revealed that certain modifications could restore sensitivity to antibiotics in resistant strains, suggesting a role in overcoming antimicrobial resistance .
Comparison with Similar Compounds
Key Structural Features:
- Boc Group : Enhances solubility in organic solvents and protects the amine during synthetic steps.
- Carboxylic Acid : Enables salt formation or further derivatization (e.g., amide coupling).
Comparison with Structural Analogs
The following table compares the target compound with structurally similar pyrrolidine derivatives, emphasizing substituent variations and their implications:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., CF₃, F) :
- Electron-Donating Groups (e.g., OCH₃) :
Research Findings and Trends
- Medicinal Chemistry : Fluorinated analogs are prioritized for their balance of metabolic stability and bioavailability .
- Structural Characterization : X-ray crystallography (e.g., SHELX programs) is critical for confirming stereochemistry, especially in chiral centers .
- Emerging Applications : Brominated derivatives are explored in PET imaging and Suzuki-Miyaura cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
